![molecular formula C11H12O4 B192390 Sinapaldehyde CAS No. 4206-58-0](/img/structure/B192390.png)
Sinapaldehyde
Overview
Description
Sinapaldehyde is an organic compound with the formula HO(CH3O)2C6H2CH=CHCHO . It is a derivative of cinnamaldehyde, featuring one hydroxy group and two methoxy groups as substituents . It is an intermediate in the formation of sinapyl alcohol, a lignol that is a major precursor to lignin .
Synthesis Analysis
Sinapaldehyde can be synthesized via the Knoevenagel condensation of syringaldehyde and acetaldehyde . This process involves the use of 4-Chloro-2,6-Pyridinedicarboxylic Acid Functionalized Mesoporous Silica Nanocomposites . The catalytic activity results displayed high activity (~90%) and selectivity (90–95%) of the desired product (sinapaldehyde) under environmentally friendly conditions . All the reaction parameters were optimized to accomplish the maximum conversion of the selective products .
Molecular Structure Analysis
The molecular formula of Sinapaldehyde is C11H12O4 . Its average mass is 208.211 Da and its Monoisotopic mass is 208.073563 Da .
Chemical Reactions Analysis
Sinapaldehyde is reduced to the alcohol by the action of dehydrogenase enzymes . In Arabidopsis thaliana, the enzyme dihydroflavonol 4-reductase uses NADP+ to reduce sinapaldehyde to sinapyl alcohol .
Physical And Chemical Properties Analysis
Sinapaldehyde has a density of 1.2±0.1 g/cm3, a boiling point of 372.3±37.0 °C at 760 mmHg, and a flash point of 146.3±20.0 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .
Scientific Research Applications
Anti-Inflammatory Activity
Sinapaldehyde has been studied for its potential anti-inflammatory effects. In a study involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, sinapaldehyde inhibited the production of nitric oxide (NO), reactive oxygen species (ROS), tumor necrosis factor (TNF)-α, and interleukin (IL)-6 . This suggests that sinapaldehyde may be useful as a pharmacological agent for treating inflammation-related diseases.
ROS Regulation
The same study that investigated the anti-inflammatory activity of sinapaldehyde also explored its ability to regulate ROS. Sinapaldehyde significantly inhibited total NO and ROS inhibitory activity, which indicates its potential role in oxidative stress-related conditions .
Lignin Composition Modification
In the field of plant physiology, sinapaldehyde has been implicated in the modification of lignin composition. Research on poplar trees has shown that down-regulating a specific dehydrogenase (CAD1) leads to an increase in sinapaldehyde incorporation into lignin . This has significant implications for biofuel production, as it could improve the saccharification process, making it a promising strategy for enhancing lignocellulosic biomass.
Biofuel and Bioproducts Generation
Linked to its role in lignin modification, sinapaldehyde is also relevant in the generation of biofuels and bioproducts. The increased incorporation of sinapaldehyde into lignin can lead to higher saccharification yields, which is crucial for the sugar platform industry .
Pharmacological Research
Sinapaldehyde’s anti-inflammatory properties make it a compound of interest in pharmacological research. Its effects on various cytokines and enzymes suggest that it could be developed into a therapeutic agent for diseases where inflammation is a key factor .
Analytical Chemistry
In analytical chemistry, sinapaldehyde can be used as an internal standard for quantitative analysis. Its stability and distinct chemical properties make it suitable for calibrating instruments and ensuring the accuracy of measurements in complex sample analyses .
Safety And Hazards
Future Directions
Down-regulating CAD1, which results in an increase in sinapaldehyde incorporation into lignin, is a promising strategy for improving lignocellulosic biomass for the sugar platform industry . This approach showed strongly increased glucose (up to +81%) and xylose (up to +153%) release, suggesting potential applications in renewable energy sources .
properties
IUPAC Name |
(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13/h3-7,13H,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDICDSOGTRCHMG-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10863340 | |
Record name | trans-Sinapaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10863340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sinapaldehyde | |
CAS RN |
4206-58-0 | |
Record name | Sinapaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4206-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sinapaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004206580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-Sinapaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10863340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-3,5-Dimethoxy-4-hydroxycinnam-aldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SINAPALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VB87UV6WG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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